Bienvenue dans la boutique en ligne BenchChem!

(Rac)-Dehydrovomifoliol

Anti-inflammatory Nitric Oxide RAW 264.7 Macrophages

(Rac)-Dehydrovomifoliol is a racemic bisnorsesquiterpenoid critical for studying ABA degradation and AKT/mTOR-mediated lipid accumulation. With validated IC50 values (3.7-17.7 µM) against LPS-induced NO, HONE-1, and HT29 cells, it ensures reproducible pathway dissection. Ensure experimental consistency by sourcing this specific stereoisomer to avoid confounding variables in metabolic and cancer studies.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 15764-81-5
Cat. No. B108579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Dehydrovomifoliol
CAS15764-81-5
Synonymsdehydrovomifoliol
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C
InChIInChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+
InChIKeyJJRYPZMXNLLZFH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Dehydrovomifoliol (CAS 15764-81-5) | Key Properties and Research-Grade Selection Considerations


(Rac)-Dehydrovomifoliol (CAS 15764-81-5) is a racemic bisnorsesquiterpenoid belonging to the megastigmane class of C13-norisoprenoids, commonly isolated from various plant sources [1]. It is structurally characterized as 4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one, with a molecular weight of 222.28 g/mol . This compound serves as a direct metabolic intermediate in the bacterial degradation of abscisic acid and is formed via the oxidation of vomifoliol, making it a critical probe for plant hormone catabolism and microbial biotransformation studies [2].

Why In-Class Norisoprenoids Cannot Substitute for (Rac)-Dehydrovomifoliol in Targeted Assays


Within the C13-norisoprenoid class, compounds like vomifoliol, blumenol A, and loliolide exhibit divergent biological activities and potencies, rendering them non-interchangeable. For instance, vomifoliol acts as a biosynthetic precursor to dehydrovomifoliol but demonstrates distinct anti-proliferative synergy with stigmasterol, not recapitulated by its oxidized counterpart . Furthermore, the racemic nature of (Rac)-Dehydrovomifoliol (PBI 344) differentiates it from enantiopure forms, such as (6S)-dehydrovomifoliol, which have been reported to differentially modulate pathways like AKT/mTOR and PPARα–FGF21, highlighting the critical impact of stereochemistry on target engagement and functional outcome . Therefore, generic substitution without empirical validation of the specific stereoisomer and oxidation state risks introducing significant variability and confounding results in mechanistic and pharmacological studies.

Quantitative Differentiation of (Rac)-Dehydrovomifoliol: Head-to-Head Activity Comparisons


Anti-Inflammatory Potency: NO Production Inhibition vs. Structurally Related Norisoprenoids

In a direct head-to-head comparison within the same study, (+)-dehydrovomifoliol exhibited significant inhibition of LPS-induced nitric oxide production, with an IC50 value of 17.7 μM. This potency is comparable to the positive control, aminoguanidine (IC50 17.6 μM), and distinct from several structurally related norisoprenoids which were inactive at concentrations up to 100 μM, including blumenol A (IC50 > 100 μM) and other closely related compounds (compounds 1, 3, 4, and 5) [1].

Anti-inflammatory Nitric Oxide RAW 264.7 Macrophages

Cytotoxic Selectivity Profile Across Human Cancer Cell Lines

Dehydrovomifoliol demonstrates significant and differential cytotoxic activity against a panel of human cancer cell lines, with IC50 values ranging from 3.7 to 8.1 μM. The observed potency varies by cell line, with the highest activity against HONE-1 nasopharyngeal carcinoma cells and the lowest against HT29 colorectal carcinoma cells . This data establishes a baseline for its use in cancer research but lacks a direct comparator within the same assay.

Cytotoxicity Cancer Research HONE-1 KB HT29

Mechanistic Differentiation: Dual AKT/mTOR Inhibition with Implications for Metabolic Disease Research

Dehydrovomifoliol is reported to function as a dual (bifunctional) inhibitor of the AKT and mTOR signaling pathways. By inhibiting this axis, the compound reduces lipid accumulation and lipogenesis, positioning it as a research tool for non-alcoholic fatty liver disease (NAFLD) . While specific quantitative data on its IC50 for AKT/mTOR inhibition is not provided in the source, this defined mechanism distinguishes it from other norisoprenoids like blumenol A and vomifoliol, which have not been reported to target this pathway.

Metabolic Disease NAFLD AKT mTOR Lipogenesis

Biosynthetic and Metabolic Pathway Differentiation: A Marker for Abscisic Acid Catabolism

(Rac)-Dehydrovomifoliol is a key intermediate in the microbial degradation of the plant hormone abscisic acid (ABA). The soil bacterium Rhodococcus sp. P1Y metabolizes ABA exclusively to dehydrovomifoliol, which represents the first committed step in the catabolic pathway [1]. This metabolic role is distinct from its precursor, vomifoliol, which is an intermediate in plant ABA metabolism and can be converted to dehydrovomifoliol by the enzyme vomifoliol dehydrogenase (EC 1.1.1.221) [2]. This positions (Rac)-dehydrovomifoliol as a specific marker for ABA catabolism, whereas vomifoliol serves as a marker for ABA biosynthesis.

Plant Biology Metabolism Abscisic Acid Rhizosphere

Optimal Scientific and Industrial Applications for (Rac)-Dehydrovomifoliol Based on Verified Evidence


Investigating Nitric Oxide-Mediated Inflammatory Pathways

Based on its direct, quantitative inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC50 17.7 μM), (Rac)-dehydrovomifoliol is a validated tool for probing mechanisms of inflammation. Its comparable potency to the known iNOS inhibitor aminoguanidine, combined with its inactivity of several structurally related norisoprenoids, makes it a specific probe for dissecting structure-activity relationships in this pathway [1].

Mechanistic Studies of AKT/mTOR-Dependent Lipogenesis and NAFLD

The reported dual inhibition of AKT and mTOR by dehydrovomifoliol positions it as a valuable small-molecule probe for investigating the role of this signaling axis in lipid accumulation, hepatic steatosis, and non-alcoholic fatty liver disease (NAFLD). Researchers in metabolic disease can use this compound to dissect pathway contributions, noting that this activity is not a general feature of norisoprenoids [1].

Tracing Abscisic Acid (ABA) Catabolism in Plant-Microbe Systems

As the confirmed metabolic product of ABA degradation by Rhodococcus sp. P1Y, (Rac)-dehydrovomifoliol serves as a definitive marker for microbial ABA catabolism in rhizosphere and soil studies. Its use is differentiated from vomifoliol, which is an intermediate in plant ABA biosynthesis. Analytical chemists and plant biologists can employ this compound as a standard for quantifying ABA degradation rates and identifying microbial catabolic activity [1].

Cytotoxicity Profiling Against Human Cancer Cell Lines

With established IC50 values of 3.7 μM (HONE-1), 5.0 μM (KB), and 8.1 μM (HT29), (Rac)-dehydrovomifoliol provides a reproducible baseline for cytotoxicity assays. Researchers can use this compound as a reference standard to benchmark the activity of novel isolates or derivatives, or to select a cell line with appropriate sensitivity for downstream mechanistic or combination studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Dehydrovomifoliol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.